Calycanthine is a natural product found in Palicourea fendleri, Idiospermum australiense, and other organisms with data available.
Calycanthine
CAS No.: 595-05-1
VCID: VC21321452
Molecular Formula: C22H26N4
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Calycanthine is a nitrogenous organic compound belonging to the class of aminoquinolines and derivatives. It is the principal alkaloid found in the family Calycanthaceae, which includes plants like the eastern sweetshrub (Calycanthus floridus) and western sweetshrub (Calycanthus occidentalis) . This compound has been recognized for its central convulsant properties and potential toxicity. Biological ActivitiesCalycanthine is noted for its convulsant actions, which are mediated by blocking the postsynaptic action of GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter. This effect is partly due to its interaction with L-type calcium channels, which inhibits GABA-mediated chloride currents at GABA receptors . Additionally, calycanthine blocks L-type calcium currents with an IC of approximately 42 microM and weakly inhibits N-type calcium currents (IC > 100 microM) . Chemical and Biological Data
Antifungal and Antiviral ActivitiesWhile calycanthine itself is not primarily studied for antifungal or antiviral activities, related alkaloids from the Calycanthaceae family have shown such properties. For example, some alkaloids have demonstrated antifungal activities against plant pathogens . |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 595-05-1 | ||||||||||
Product Name | Calycanthine | ||||||||||
Molecular Formula | C22H26N4 | ||||||||||
Molecular Weight | 346.5 g/mol | ||||||||||
IUPAC Name | (1S,10S)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene | ||||||||||
Standard InChI | InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19?,20?,21-,22-/m1/s1 | ||||||||||
Standard InChIKey | XSYCDVWYEVUDKQ-LIKPIUCQSA-N | ||||||||||
Isomeric SMILES | CN1CC[C@@]23C4NC5=CC=CC=C5[C@@]2(C1NC6=CC=CC=C36)CCN4C | ||||||||||
SMILES | CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C | ||||||||||
Canonical SMILES | CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C | ||||||||||
Melting Point | 250-251°C | ||||||||||
Physical Description | Solid | ||||||||||
Synonyms | calycanthine | ||||||||||
PubChem Compound | 73759826 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume